molecular formula C17H12BrFN2O2S B2799267 (3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396625-09-4

(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2799267
CAS No.: 1396625-09-4
M. Wt: 407.26
InChI Key: NPJJFLBTRNYKBT-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound featuring several functional groups, including a bromophenyl group, a fluorobenzo[d]thiazolyl group, and an azetidinyl moiety. This compound is of interest due to its unique structure, which makes it potentially useful in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis begins with commercially available starting materials, such as 3-bromophenyl and 4-fluorobenzo[d]thiazole.

  • Coupling Reaction: The 3-bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction.

  • Formation of Azetidin-1-yl Moiety: The azetidinyl ring can be formed through a cyclization reaction involving appropriate precursors under conditions like heating with a strong base or acid.

  • Oxidation/Reduction Steps: Depending on the functional groups present in the intermediates, oxidation or reduction steps may be necessary to achieve the final structure.

  • Purification: The crude product is purified using chromatography techniques like flash chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: For industrial production, the synthetic route is optimized for scalability, ensuring high yield and purity.

  • Catalysts and Reagents: Use of cost-effective and readily available catalysts and reagents is preferred.

  • Process Optimization: Reaction conditions, such as temperature, pressure, and reaction time, are meticulously controlled to maximize efficiency and minimize by-products.

  • Automation: Industrial synthesis often involves automated systems to ensure consistent quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be facilitated by agents such as lithium aluminum hydride or hydrogenation in the presence of palladium or nickel catalysts.

  • Substitution: The bromophenyl group allows for nucleophilic or electrophilic substitution reactions. Reagents like sodium hydroxide or halogenating agents can be used.

  • Coupling Reactions: The azetidin-1-yl moiety can participate in various coupling reactions, forming new C-C or C-N bonds under palladium or copper catalysis.

Major Products Formed:

  • Oxidation Products: These may include ketones, aldehydes, or carboxylic acids.

  • Reduction Products: These often result in the corresponding alcohols or amines.

  • Substitution Products: Varied products depending on the substituent introduced.

  • Coupling Products: Complex molecules with enhanced functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.

  • Serves as a ligand in coordination chemistry.

Biology:

  • May interact with biological macromolecules, such as proteins or nucleic acids, for research purposes.

Medicine:

  • Investigated for its potential pharmaceutical applications, including antimicrobial, anti-inflammatory, or anticancer activities.

  • Acts as a lead compound in drug discovery projects.

Industry:

  • Utilized in the development of advanced materials, such as polymers or nanomaterials.

  • Plays a role in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

  • Molecular Targets: The compound may bind to specific proteins or enzymes, inhibiting their activity or altering their function.

  • Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

  • Binding Interactions: Involves hydrogen bonding, van der Waals forces, and π-π stacking interactions with its targets.

Comparison with Similar Compounds

  • (3-Bromophenyl)(3-(benzo[d]thiazol-2-yl)azetidin-1-yl)methanone

  • (4-Fluorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

  • (3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Unique Attributes:

  • The presence of both bromophenyl and fluorobenzo[d]thiazolyl groups provides unique reactivity and binding characteristics.

  • The azetidinyl ring adds to the rigidity and spatial configuration, influencing its interaction with molecular targets.

This compound stands out due to its multi-functional structure, making it a versatile candidate for various applications in scientific research and industry.

Properties

IUPAC Name

(3-bromophenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2S/c18-11-4-1-3-10(7-11)16(22)21-8-12(9-21)23-17-20-15-13(19)5-2-6-14(15)24-17/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJJFLBTRNYKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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